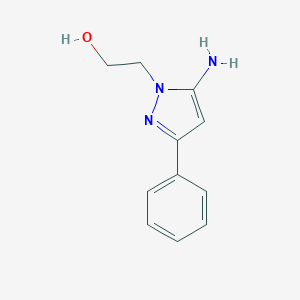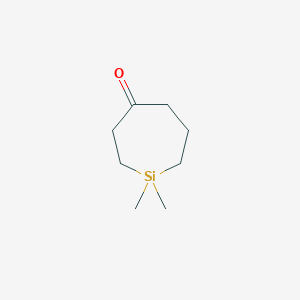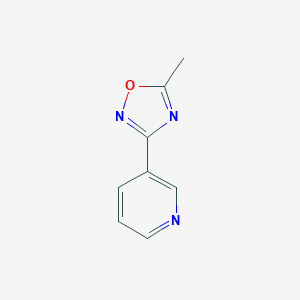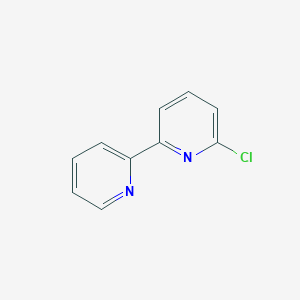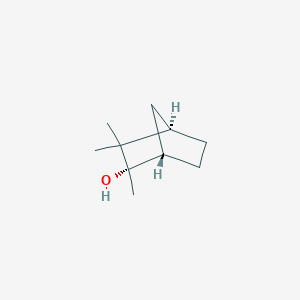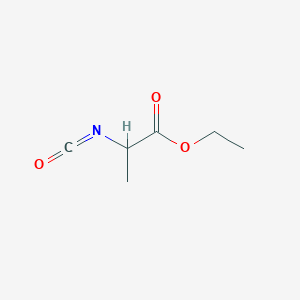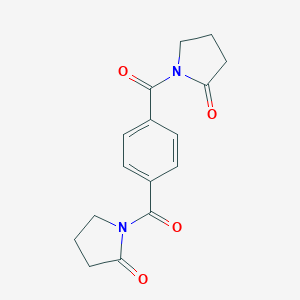
Benzoyl-1,4-dipyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl-1,4-dipyrrolidinone, also known as BDP, is a synthetic compound that belongs to the class of dipyrrolidinone derivatives. It is widely used in scientific research due to its unique chemical properties and potential applications.
Wirkmechanismus
Benzoyl-1,4-dipyrrolidinone has been shown to have a unique mechanism of action, which involves the formation of a complex with metal ions such as copper and zinc. This complex can then bind to DNA, leading to the inhibition of DNA synthesis and cell growth. Benzoyl-1,4-dipyrrolidinone has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemische Und Physiologische Effekte
Benzoyl-1,4-dipyrrolidinone has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce oxidative stress, and improve cognitive function. Benzoyl-1,4-dipyrrolidinone has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzoyl-1,4-dipyrrolidinone in lab experiments is its unique chemical properties, which make it a useful tool for a wide range of applications. However, Benzoyl-1,4-dipyrrolidinone also has some limitations, including its relatively high cost and limited availability in some regions.
Zukünftige Richtungen
There are many potential future directions for research involving Benzoyl-1,4-dipyrrolidinone, including the development of new drugs for the treatment of cancer and other diseases, the use of Benzoyl-1,4-dipyrrolidinone as a fluorescent probe for detecting metal ions in biological systems, and the investigation of Benzoyl-1,4-dipyrrolidinone's potential role in regulating gene expression. Further research is also needed to fully understand the biochemical and physiological effects of Benzoyl-1,4-dipyrrolidinone and its potential applications in various fields of science and medicine.
Conclusion
In conclusion, Benzoyl-1,4-dipyrrolidinone is a unique and versatile compound that has many potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Benzoyl-1,4-dipyrrolidinone and its role in various fields of science and medicine.
Synthesemethoden
Benzoyl-1,4-dipyrrolidinone can be synthesized using a variety of methods, including the reaction of 1,4-diaminobutane with benzoyl chloride, or the reaction of 1,4-diaminobutane with benzoyl isothiocyanate. The resulting product is then purified using column chromatography. Benzoyl-1,4-dipyrrolidinone has a white crystalline appearance and is soluble in polar solvents such as methanol and ethanol.
Wissenschaftliche Forschungsanwendungen
Benzoyl-1,4-dipyrrolidinone has a wide range of applications in scientific research, including as a fluorescent probe for detecting metal ions, a chiral auxiliary in asymmetric synthesis, and a precursor for the synthesis of other compounds. Benzoyl-1,4-dipyrrolidinone has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
10481-86-4 |
|---|---|
Produktname |
Benzoyl-1,4-dipyrrolidinone |
Molekularformel |
C16H16N2O4 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
1-[4-(2-oxopyrrolidine-1-carbonyl)benzoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H16N2O4/c19-13-3-1-9-17(13)15(21)11-5-7-12(8-6-11)16(22)18-10-2-4-14(18)20/h5-8H,1-4,9-10H2 |
InChI-Schlüssel |
GGAVJLYKYINLJT-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3=O |
Kanonische SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3=O |
Andere CAS-Nummern |
10481-86-4 |
Synonyme |
benzoyl-1,4-dipyrrolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



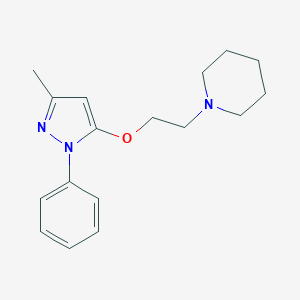
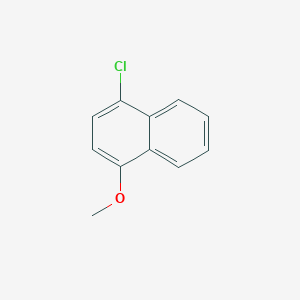
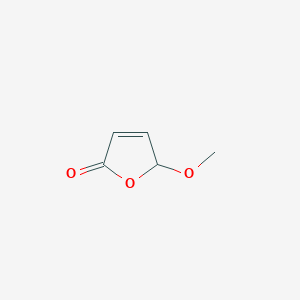
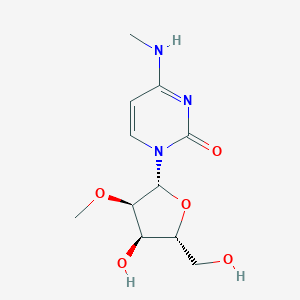
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
